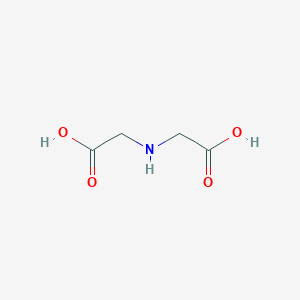

Iminodiacetic acid

Description

Properties

IUPAC Name |

2-(carboxymethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBKCUXIYYUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt) | |

| Record name | Iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027098 | |

| Record name | Iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid | |

| Record name | Iminodiacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC CRYSTALS | |

CAS No. |

142-73-4 | |

| Record name | Iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMINODIACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQM2L81M8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247.50 °C. @ 760.00 mm Hg | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Diethanolamine Method

The diethanolamine method, a conventional approach, involves reacting diethanolamine with sodium hydroxide at elevated temperatures (≥170°C) and pressures (≥0.8 MPa) using a Cu-Ni alloy catalyst. This method produces this compound disodium, which is acidified to yield the final product. While achieving high purity (97–99%) and yields (~90%), the process faces criticism for its reliance on petrochemical-derived diethanolamine, susceptibility to catalyst poisoning, and high energy demands. Recent ethylene oxide market volatility has further exacerbated production costs, limiting its industrial viability despite technical maturity.

Continuous Hydrocyanic Acid Process

This method employs hydrocyanic acid, hexamethylenetetramine, and formaldehyde in a tubular reactor at 130°C and 0.3 MPa. The reaction generates iminodiacetonitrile within 1–2 minutes, which is subsequently hydrolyzed and acidified. Although efficient in equipment utilization, the process requires stringent safety measures due to hydrocyanic acid’s toxicity. Impurity profiles from rapid reactions, including aminotriacetanitrile (1–2%) and aminoacetonitrile (0.3–0.5%), necessitate additional purification steps.

Hydroxyacetonitrile and Ammonia Synthesis

A patent by CN1594281A details an optimized batch process using hydroxyacetonitrile and ammonia in an ammonium sulfate buffer (pH 6–6.5) at 60–75°C. Key operational parameters include:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 60–65 | 70–75 | 70–75 |

| Reaction Time (h) | 4 | 4 | 4 |

| Hydroxyacetonitrile (mol) | 20 | 20 | 20 |

| Catalyst (kg) | 12 | 12 | 12 |

| Yield (%) | 85.1 | 95.3 | 95.2 |

The self-made catalyst, a ferric trihalide-substituted phenol complex, enables milder conditions and reduces byproduct formation. Mother liquor recycling decreases ammonium sulfate waste by 30–40% per batch.

Hydrolysis-Acidification of Iminodiacetonitrile

CN104557580A describes hydrolyzing iminodiacetonitrile with sodium hydroxide (60–65°C, 2.2 mol NaOH/mol nitrile) followed by ammonium sulfate-mediated neutralization (pH 9.0–9.5) and sulfuric acid acidification (pH 2.0–2.5). This two-stage process achieves 92.6% yield with 97.5% purity while recovering ammonia and sodium sulfate. Comparative data across three batches shows consistent performance:

| Batch | Iminodiacetonitrile Input (kg) | This compound Output (kg) | Yield (%) |

|---|---|---|---|

| 1 | 100 | 120.4 | 92.6 |

| 2 | 100 | 119.8 | 92.1 |

| 3 | 100 | 120.1 | 92.4 |

Biocatalytic Synthesis Methods

Whole-Cell Biocatalysis Using Alcaligenes faecalis

A novel approach employs Alcaligenes faecalis ZJB-09133 to hydrolyze iminodiacetonitrile in phosphate buffer (pH 8.0, 35°C). With 0.075 g DCW/L cells and 1.5% substrate concentration, 65.3% conversion is achieved in 8 hours. Although lower than chemical methods, this pathway eliminates heavy metal catalysts and high-temperature steps, aligning with green chemistry principles. Enzyme stability and substrate inhibition remain barriers to industrial adoption.

Acidification of Disodium this compound

CN101445464B outlines a method where disodium this compound is acidified with hydrochloric acid to pH 1.9–2.1, precipitating this compound. Subsequent pH adjustment to 1.3–1.5 and concentration recovers 85–90% of dissolved product from mother liquor. This cyclic process reduces NaCl waste by 50% compared to single-batch operations.

Comparative Analysis of Preparation Methods

Industrial Considerations and Optimization Strategies

Mother liquor recycling emerges as a critical strategy, reducing raw material consumption by 20–30% in hydroxyacetonitrile and disodium acidification methods. Catalytic innovations, such as substituted phenol-iron complexes, enhance reaction kinetics while avoiding noble metals. Energy integration in continuous systems lowers steam consumption by 15–20% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions: Iminodiacetic acid undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as copper, nickel, zinc, and cobalt.

Substitution: Can react with other compounds to form derivatives, such as this compound hydrochloride.

Common Reagents and Conditions:

Chelation: Typically involves metal ions and this compound in aqueous solutions.

Substitution: Often requires specific conditions like solvent evaporation at room temperature.

Major Products:

Chelation: Metal-ion complexes.

Substitution: Derivatives like this compound hydrochloride.

Scientific Research Applications

Radiopharmaceuticals

Iminodiacetic acid is primarily recognized for its role in the development of radiopharmaceuticals, particularly in imaging techniques using technetium-99m.

- Cholescintigraphy : Technetium-99m-iminodiacetic acid (IDA) is utilized for hepatobiliary imaging. It helps diagnose conditions such as acute acalculous cholecystitis. A study showed that 14 out of 15 patients exhibited positive findings using this imaging technique, indicating its superior diagnostic accuracy compared to other imaging methods like sonograms and cholangiograms .

Biocompatibility Studies

Recent studies have investigated the biocompatibility of IDA derivatives, focusing on their effects on plasma haemostasis and erythrocyte stability.

- Research Findings : A study synthesized five novel IDA derivatives and assessed their impact on clot formation and lysis. Results indicated that while these compounds influenced kinetic parameters of clot formation, they did not adversely affect red blood cell membranes at diagnostic concentrations .

| Compound | Effect on Clot Formation | Erythrocyte Stability |

|---|---|---|

| IDA Derivative 1 | Moderate influence | No adverse effects |

| IDA Derivative 2 | Significant influence | No adverse effects |

| IDA Derivative 3 | Minimal influence | No adverse effects |

Antimicrobial Properties

IDA derivatives have also been explored for their antimicrobial potential. Research indicates that transition metal complexes of IDA exhibit antimicrobial activity, which could be beneficial in developing new antimicrobial agents .

Metal Chelation in Food Packaging

IDA has been used to enhance food packaging materials through its metal-chelating properties.

- Active Packaging Films : A study demonstrated that grafting this compound onto polypropylene surfaces created active packaging films capable of chelating metal ions like Fe(3+) and Cu(2+). These films extended the shelf life of food products by preventing oxidative degradation .

Polymer Science

This compound is employed in polymer science for creating functional materials.

- Hydrogels : Research has shown that polymers incorporating this compound can respond to multiple stimuli, making them suitable for applications in drug delivery systems .

Enzyme Substrates

IDA is being investigated as a substrate in biochemical reactions, particularly involving HIV-1 reverse transcriptase.

- Nucleotide Incorporation : this compound phosphoramidates have been shown to enhance kinetics in enzymatic polymerization processes, indicating potential applications in genetic research .

Coordination Chemistry

IDA serves as a ligand in coordination chemistry, forming stable complexes with various metals.

Mechanism of Action

Iminodiacetic acid acts primarily as a chelating agent. The iminodiacetate dianion forms metal complexes by creating two fused five-membered chelate rings. This tridentate ligand can replace the proton on the nitrogen atom with a carbon atom of a polymer, creating ion-exchange resins . The compound’s ability to form stable complexes with metal ions is crucial for its applications in various fields .

Comparison with Similar Compounds

Physicochemical Properties

IDA’s acidic constants (pKa) and zwitterionic behavior distinguish it from analogous ligands:

- IDA: The imino nitrogen (pKa ~2.94) is less acidic than its carboxylate groups (pKa₁ ~1.8, pKa₂ ~2.9), favoring zwitterion formation in aqueous solutions. Phenolic derivatives (e.g., HBIDA) exhibit lower imino pKa (~2.34) due to resonance stabilization .

- EDTA : Higher denticity (hexadentate) and stronger chelation (pKa₁ ~0.0, pKa₂ ~1.5, pKa₃ ~2.0, pKa₄ ~2.7), but larger molecular weight limits membrane permeability .

- Nitrilotriacetic Acid (NTA) : Tridentate like IDA but with weaker metal affinity (pKa₁ ~1.9, pKa₂ ~2.5, pKa₃ ~9.8), making it less effective in low-pH environments .

Table 1. Comparative pKa Values

| Compound | pKa (Imino N) | pKa (Carboxylate 1) | pKa (Carboxylate 2) | |

|---|---|---|---|---|

| IDA | 2.94 | 1.8 | 2.9 | |

| HBIDA* | 2.34 | 1.8 | 2.9 | |

| EDTA | - | 0.0 | 1.5 | [†] |

| NTA | - | 1.9 | 2.5 | [†] |

*N-(o-hydroxybenzyl)iminodiacetic acid

Metal Chelation :

- IDA : Forms stable complexes with transition metals (e.g., Cu²⁺) but less effective than EDTA for hard ions like Fe³⁺. Used in gadolinium-based MRI contrast agents .

- HIDA/MIDA: N-substituted IDA derivatives (e.g., Tc⁹⁹m-HIDA) show hepatobiliary specificity in medical imaging, outperforming methyl isobutyl isonitrile in neonatal jaundice diagnostics .

- Phenolic IDA Derivatives: Enhanced acidity improves Cu²⁺ binding for catalytic applications .

Table 2. Application Comparison

Biocompatibility and Toxicity

Biological Activity

Iminodiacetic acid (IDA), a bidentate ligand, is recognized for its ability to chelate metal ions and has various applications in biochemistry and medicine. This article reviews the biological activities of IDA, focusing on its synthesis, biocompatibility, and potential therapeutic applications based on recent research findings.

Overview of this compound

IDA is a simple amino acid derivative with the chemical structure . Its ability to form stable complexes with transition metals makes it valuable in various fields, including radiopharmaceuticals, protein purification, and as a potential therapeutic agent.

Synthesis of this compound Derivatives

Recent studies have explored the synthesis of novel IDA derivatives to enhance their biological properties. For instance, five new IDA derivatives with methoxy substituents were synthesized and evaluated for their effects on plasma haemostasis and biocompatibility. These derivatives showed promising results in maintaining erythrocyte membrane integrity at diagnostic concentrations, indicating their safety for potential medical applications .

1. Effects on Plasma Haemostasis

The influence of IDA derivatives on plasma haemostasis was assessed using various coagulation assays. The results indicated that while these compounds significantly affected kinetic parameters related to clot formation and lysis, they did not adversely impact overall clot formation at concentrations typically used in diagnostics (0.4 μmol/mL) .

Table 1: Effects of IDA Derivatives on Coagulation Parameters

| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (APTT) | Clot Formation Potential |

|---|---|---|---|

| IDA Derivative 1 | No significant change | No significant change | Maintained |

| IDA Derivative 2 | Slight increase | Slight increase | Maintained |

| IDA Derivative 3 | No significant change | No significant change | Maintained |

2. Chelation Properties

IDA's chelation capabilities extend to technetium complexes used in hepatobiliary imaging. For example, technetium-99m-IDA complexes have been employed in diagnostic imaging procedures, demonstrating effective hepatocyte uptake via organic anion transporters (OATPs) . The affinity of these complexes varies, with some showing a higher binding efficiency to specific OATP isoforms.

3. Antimicrobial Activity

Research has also shown that metal complexes of IDA exhibit antimicrobial properties. Studies involving copper(II) and other transition metal complexes demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Metal Complexes of this compound

| Metal Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II)-IDA | E. coli | 50 µg/mL |

| Co(II)-IDA | Staphylococcus aureus | 30 µg/mL |

| Ni(II)-IDA | Salmonella typhimurium | 40 µg/mL |

Case Study 1: Hepatobiliary Imaging

In a clinical study, technetium-99m-IDA was used successfully to differentiate between acute cholecystitis and acute pancreatitis. The imaging results indicated that gallbladder visualization was significantly higher in patients with pancreatitis compared to traditional imaging methods .

Case Study 2: Cytotoxic Effects

Another study investigated the cytotoxic effects of an ionic tin(IV) this compound conjugate on various cancer cell lines. The compound exhibited significant cytotoxicity against several lines, particularly HCT15 and MCF-7, indicating its potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the foundational synthesis methods for iminodiacetic acid (IDA) and its derivatives, such as this compound diethyl ester?

- Methodological Answer : IDA is commonly synthesized via two routes:

- Chloroacetic acid method : Reacting chloroacetic acid with ammonia or glycine under alkaline conditions .

- Diethanolamine oxidation : Oxidizing diethanolamine using catalysts like Fe³⁺/H₂O₂ to yield IDA .

For diethyl ester derivatives, direct esterification of IDA with ethanol using ammonium ferric sulfate dodecahydrate as a catalyst is effective. Key parameters include a 1:8 molar ratio of IDA to ethanol, 2 g catalyst per mole of IDA, and 3-hour reaction time, achieving >85% conversion .

Q. How does this compound function as a chelating agent in metal ion studies?

- Methodological Answer : IDA’s two carboxylate groups and tertiary nitrogen atom form stable complexes with transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺). Researchers immobilize IDA on supports like agarose or carbon nanotubes for applications such as wastewater treatment or protein chromatography. For example, IDA-modified kenaf fiber effectively removes heavy metals via batch adsorption experiments at pH 5–7, with metal binding quantified via ICP-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : IDA is classified as a skin and eye irritant (GHS Category 2/2A). Required precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- First Aid : Immediate flushing with water for skin/eye contact; avoid inducing vomiting if ingested .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound esterification to maximize yield and purity?

- Methodological Answer : Orthogonal experimental design is recommended. For example, varying catalyst loading (1–3 g/mol IDA), ethanol molar ratios (1:6–1:10), and reaction times (2–4 hours) reveals optimal conditions. In one study, ammonium ferric sulfate dodecahydrate at 2 g/mol IDA, 1:8 IDA:ethanol ratio, and 3-hour reaction achieved 85% conversion. Post-reaction, purity is validated via HPLC (C18-PAQ column, 0.1% H₃PO₄ mobile phase) .

Q. How should researchers address contradictions in reported synthesis yields or chelation efficiencies of IDA-based materials?

- Methodological Answer : Discrepancies often arise from differences in precursor purity, catalyst activity, or characterization methods. To resolve:

- Replicate protocols : Ensure identical reagent grades and reaction setups (e.g., inert atmosphere for oxidation-sensitive steps) .

- Advanced characterization : Use XPS or FTIR to confirm IDA functionalization on substrates; compare metal adsorption capacities via Langmuir isotherm models .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Utilize C18 columns with acidic mobile phases (e.g., 0.1% phosphoric acid) and UV detection at 210 nm .

- Amino Acid Analysis (AAA) : Hydrolyze IDA to glycine derivatives, followed by ion-exchange chromatography with ninhydrin post-column derivatization .

Q. How is this compound utilized in biomedical research, such as hepatobiliary imaging?

- Methodological Answer : In HIDA scans, IDA is radiolabeled with ⁹⁹mTc to assess gallbladder function. Researchers validate tracer stability via radio-TLC and compare uptake kinetics in preclinical models (e.g., bile duct-obstructed rodents) .

Q. What strategies ensure reproducibility when presenting this compound research data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.